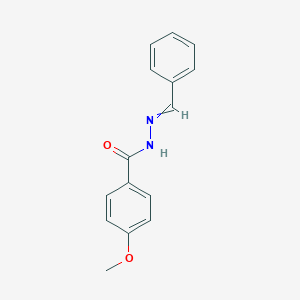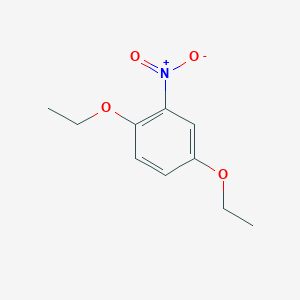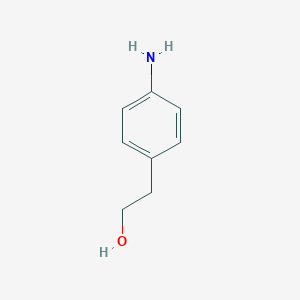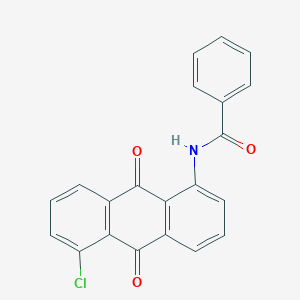
N-(Benzylideneamino)-4-methoxy-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzylideneamino)-4-methoxy-benzamide: is an organic compound characterized by the presence of a benzylideneamino group attached to a 4-methoxy-benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzylideneamino)-4-methoxy-benzamide typically involves the condensation reaction between 4-methoxybenzamide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
4-Methoxybenzamide+BenzaldehydeAcid Catalystthis compound
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : N-(Benzylideneamino)-4-methoxy-benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
-
Reduction: : The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or methoxy groups. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products, substituted amines or thiols.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(Benzylideneamino)-4-methoxy-benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and polymers.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various enzymes, potentially leading to the development of new therapeutic agents.
Medicine
This compound has shown promise in medicinal chemistry as a lead compound for the development of drugs targeting specific diseases. Its ability to form stable complexes with metal ions also makes it a candidate for use in diagnostic imaging.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of N-(Benzylideneamino)-4-methoxy-benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Benzylideneamino)-4-hydroxy-benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(Benzylideneamino)-4-nitro-benzamide: Contains a nitro group, which can significantly alter its reactivity and biological activity.
N-(Benzylideneamino)-4-chloro-benzamide: The presence of a chlorine atom can enhance its electrophilicity and potential as a halogenated intermediate.
Uniqueness
N-(Benzylideneamino)-4-methoxy-benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from its analogs with different substituents.
Propriétés
Numéro CAS |
51651-81-1 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
N-[(E)-benzylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O2/c1-19-14-9-7-13(8-10-14)15(18)17-16-11-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)/b16-11+ |
Clé InChI |
XHYYXBAFSXMSKM-LFIBNONCSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)



![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B86758.png)






